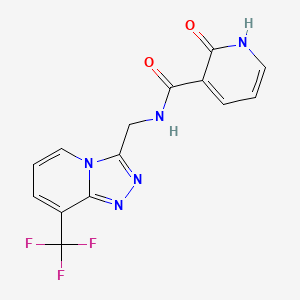
AKOS025328200
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide” is a derivative of the triazole class . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
The synthesis of this compound involves several steps . The first step involves adding ethanol and hydrazine hydrate, dropwisely adding 2-chloropyrazine, and regulating the pH value to 6 . The second step involves adding chlorobenzene and trifluoroacetic anhydride . The third step involves adding palladium/carbon and an ethanol solution of the product from the second step under the protection of nitrogen in a high-pressure kettle .Molecular Structure Analysis
The molecular structure of this compound is based on the triazole nucleus, which is present as a central structural component in a number of drug classes . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include nucleophilic reactions and reactions under the action of stirring . The reactions are carried out under controlled conditions, including specific pH values and temperatures .Aplicaciones Científicas De Investigación
Química Medicinal y Diseño de Fármacos
La estructura de AKOS025328200 sugiere que podría servir como un valioso andamiaje para el desarrollo de fármacos. Los investigadores exploran sus derivados para diseñar nuevos agentes farmacéuticos. Las aplicaciones clave incluyen:
Propiedades Anticancerígenas: Estudios in silico y evaluaciones experimentales revelan que ciertos derivados exhiben una prometedora actividad anticancerígena . Estos compuestos pueden dirigirse a vías específicas del cáncer, convirtiéndolos en posibles candidatos para la quimioterapia.
Agentes Antimicrobianos: Los derivados de this compound han demostrado actividad antimicrobiana contra bacterias, hongos y virus. Su estructura única permite interacciones con enzimas microbianas y membranas celulares, lo que los hace atractivos para combatir infecciones .
Efectos Analgésicos y Antiinflamatorios: Algunos derivados exhiben propiedades analgésicas y antiinflamatorias. Estos podrían ser útiles para controlar el dolor y las afecciones relacionadas con la inflamación .
Inhibición Enzimática
Los derivados de this compound se han investigado como inhibidores enzimáticos, particularmente en las siguientes áreas:
Inhibidores de la Anhidrasa Carbónica: Las anhidrasas carbónicas desempeñan roles esenciales en los procesos fisiológicos. Algunos derivados muestran actividad inhibitoria contra estas enzimas, lo que podría tener implicaciones para enfermedades como el glaucoma y la epilepsia .
Inhibición de la Colinesterasa: Los inhibidores de la colinesterasa son relevantes en el tratamiento de trastornos neurodegenerativos como la enfermedad de Alzheimer. Los derivados de this compound pueden modular la actividad de la colinesterasa .
Inhibición de la Aromatasa: Los inhibidores de la aromatasa son cruciales en la terapia del cáncer de mama. Los derivados del compuesto pueden afectar la biosíntesis de estrógenos al inhibir la aromatasa .
Potencial Antioxidante
Los derivados de this compound exhiben propiedades antioxidantes. Los antioxidantes protegen las células del daño oxidativo causado por los radicales libres. Sus posibles aplicaciones incluyen la prevención de enfermedades relacionadas con la edad y el apoyo a la salud general .
Actividad Antiviral
En el contexto de las amenazas virales emergentes, los investigadores exploran los derivados de this compound para propiedades antivirales. Estos compuestos pueden inhibir la replicación o entrada viral, contribuyendo al desarrollo de fármacos antivirales efectivos .
Desarrollo de Fármacos Multifuncionales
La relación estructura-actividad del compuesto es crítica para el diseño racional de fármacos. Los investigadores apuntan a crear fármacos multifuncionales basados en derivados de this compound. Estos fármacos podrían dirigirse simultáneamente a múltiples vías, mejorando la eficacia terapéutica .
Estudios Computacionales
Los estudios in silico de farmacocinética y modelado molecular proporcionan información sobre el comportamiento del compuesto. Los investigadores utilizan herramientas computacionales para predecir sus interacciones con objetivos biológicos, ayudando al descubrimiento y optimización de fármacos .
Mecanismo De Acción
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, triazole compounds are known to bind with a variety of enzymes and receptors in the biological system . This suggests that the compound could potentially interact with biological targets in a similar manner.
Direcciones Futuras
Propiedades
IUPAC Name |
2-oxo-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O2/c15-14(16,17)9-4-2-6-22-10(20-21-11(9)22)7-19-13(24)8-3-1-5-18-12(8)23/h1-6H,7H2,(H,18,23)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUKCEWUHIRGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2431392.png)
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylic acid](/img/structure/B2431393.png)

![N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2431395.png)
![2-(2-Ethoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431397.png)
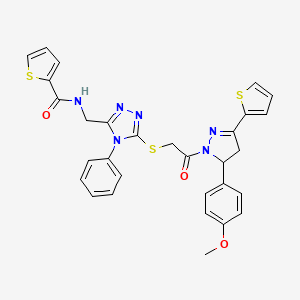
![N-(3-chloro-4-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2431399.png)
![4-(4,7-Dimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2431401.png)
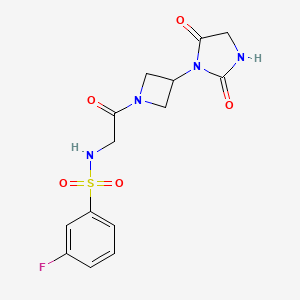
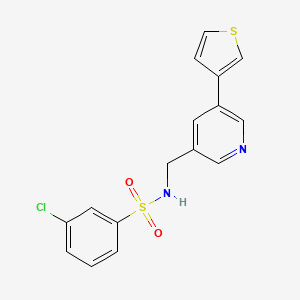
![7-bromo-4-(4-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2431410.png)
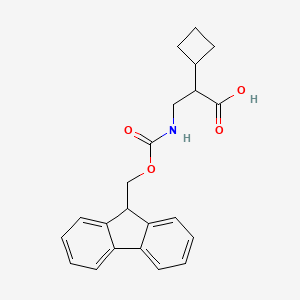
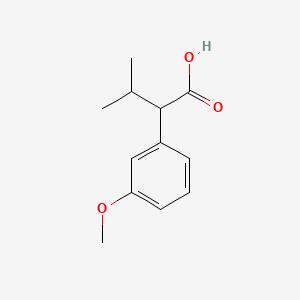
![3-Cyclopropyl-5-([1,2,4]triazolo[4,3-a]pyridin-6-yl)-1,2,4-oxadiazole](/img/structure/B2431414.png)
